
(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers with one oxygen atom in the ring. This particular compound features a tetradec-5-en-1-yl side chain, which is a long hydrocarbon chain with a double bond at the fifth carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a hydroxy acid or ester. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the precursor can be treated with sulfuric acid or sodium hydroxide under reflux conditions to form the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction efficiency. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.
Substitution: The hydrocarbon chain can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives with additional functional groups.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated oxolane compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of oxolane derivatives with biological macromolecules. It may also serve as a model compound for investigating the metabolism of cyclic ethers.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The oxolane ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetradec-5-en-1-yl side chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A simple cyclic ether with a similar ring structure but without the long hydrocarbon chain.
Dioxolane: Another cyclic ether with two oxygen atoms in the ring.
Oxetane: A four-membered cyclic ether with one oxygen atom.
Uniqueness
(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one is unique due to its combination of an oxolane ring and a long hydrocarbon side chain. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity. The presence of the double bond in the side chain also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
366468-93-1 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(5S)-5-tetradec-5-enyloxolan-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h9-10,17H,2-8,11-16H2,1H3/t17-/m0/s1 |
Clé InChI |
MFJQEKNPFKHQHP-KRWDZBQOSA-N |
SMILES isomérique |
CCCCCCCCC=CCCCC[C@H]1CCC(=O)O1 |
SMILES canonique |
CCCCCCCCC=CCCCCC1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


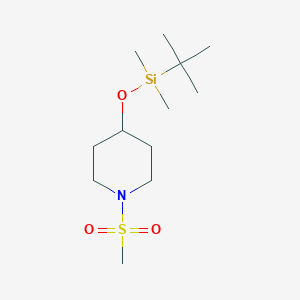
![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
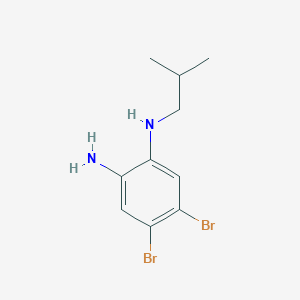
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
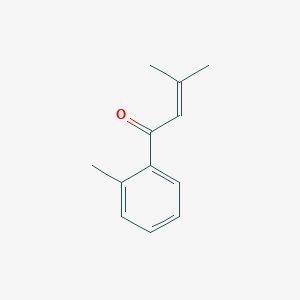
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
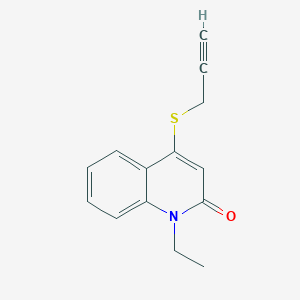
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
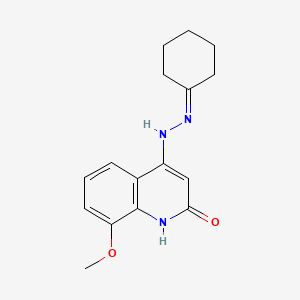
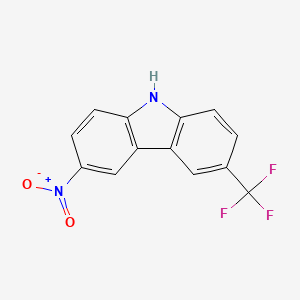
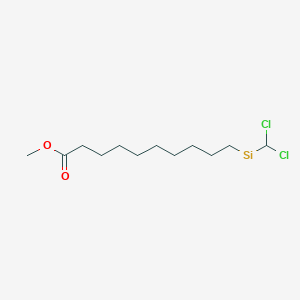
![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)
